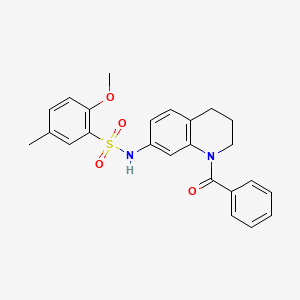

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroquinoline core modified with a benzoyl group at position 1 and a sulfonamide-linked aromatic ring substituted with methoxy and methyl groups at positions 2 and 5, respectively. Sulfonamide derivatives are widely explored for their biological activity, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties . The benzoyl and methoxy-methyl substituents may influence lipophilicity, solubility, and target-binding affinity, though experimental validation is required.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-10-13-22(30-2)23(15-17)31(28,29)25-20-12-11-18-9-6-14-26(21(18)16-20)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDIKYOGWGYWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural combination that includes a tetrahydroquinoline moiety, a benzoyl group, and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 396.51 g/mol. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O3S |

| Molecular Weight | 396.51 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline, including the compound , exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

In vitro studies report IC50 values for related compounds ranging from 2.5 to 12.5 µg/mL against cancer cell lines, suggesting potent anticancer properties compared to standard chemotherapeutics like Doxorubicin (IC50 = 37.5 µg/mL) .

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. Research suggests that these compounds can inhibit bacterial growth by interfering with folic acid synthesis pathways.

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for therapeutic applications in conditions requiring enzyme modulation. For example, sulfonamides are recognized for their role as inhibitors of carbonic anhydrases (CAs), which are implicated in various physiological processes including respiration and acid-base balance .

Case Studies and Research Findings

- Antitumor Activity : A study evaluated several tetrahydroquinoline derivatives for their antitumor efficacy. Among them, compounds with similar structural features to this compound showed enhanced activity against human cancer cell lines .

- Mechanism of Action : The interaction of this compound with specific molecular targets was investigated through molecular docking studies, revealing strong binding affinities to enzymes involved in cancer metabolism .

- Comparative Analysis : In comparison to simpler analogs like quinoline and isoquinoline derivatives, the presence of the benzoyl and sulfonamide groups in this compound enhances its biological activity significantly .

Scientific Research Applications

Medicinal Chemistry

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory and Analgesic Properties : Studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies .

- Biological Probes : It has been utilized as a probe for studying enzyme mechanisms and protein interactions due to its ability to selectively bind to target proteins .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structural complexity allows for modifications that can lead to new derivatives with enhanced biological activities .

Material Science

In industrial applications, the unique properties of this sulfonamide compound make it suitable for developing new materials. Its reactivity can be harnessed in polymer chemistry and other chemical processes .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various tetrahydroquinoline derivatives, including this compound. Results indicated significant reductions in inflammatory markers in vitro and in vivo models .

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of this compound to specific enzymes involved in metabolic pathways. The findings suggested that it could inhibit certain enzyme activities, providing insights into its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on two analogs with overlapping structural features, as derived from the evidence:

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.